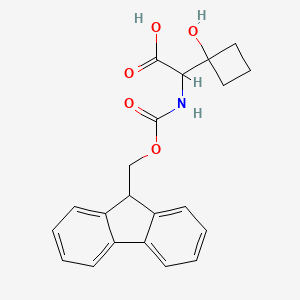

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclobutyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclobutyl)acetic acid, also known as Fmoc-L-Hyca-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of amino acids and has been widely used in the synthesis of peptides and proteins. Fmoc-L-Hyca-OH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 421.48 g/mol.

Scientific Research Applications

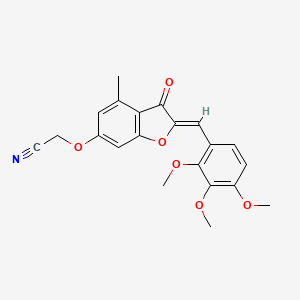

Synthesis of Thiazole and Carbamate Derivatives

The compound serves as a precursor in the synthesis of thiazole and carbamate derivatives, highlighting its utility in creating a diverse array of bioactive molecules. For instance, it has been employed in the synthesis of 2‐(9H‐Fluoren-9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its versatility in producing compounds with potential therapeutic applications (K. Le & R. Goodnow, 2004). Furthermore, its role in generating 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates elucidates its significance in the synthesis of dipeptidyl urea esters, which are crucial for developing peptide-based drugs (V. V. Babu & K. Kantharaju, 2005).

Development of Novel Heterocycles

This compound is foundational in generating novel heterocyclic compounds through heterocyclization reactions. Such capabilities are crucial for the discovery of new drugs and materials with unique properties. The preparation of 2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide and its subsequent reactions to yield heterocyclic compounds highlight its pivotal role in medicinal chemistry and material science (M. Mahmoud & F. A. El-Azm, 2013).

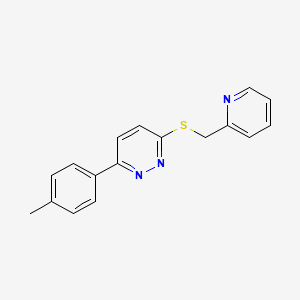

Solid Phase Synthesis of Oligoureas

The utility of this compound extends to the solid-phase synthesis of oligoureas, showcasing its importance in peptide and protein engineering. The synthesis of oligoureas up to the nonamer on solid support using derivatives of the compound as activated monomers demonstrates its applicability in generating polymers with potential biological activities (G. Guichard et al., 2000).

Structural and Supramolecular Studies

The compound's derivatives are instrumental in structural and supramolecular chemistry, aiding in the understanding of noncovalent interactions and molecular recognition. The synthesis and characterization of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine and its application in studying supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety underline its utility in elucidating the structural basis of biomolecular interactions (J. Bojarska et al., 2020).

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclobutyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-19(24)18(21(26)10-5-11-21)22-20(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,26H,5,10-12H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMYYLBFZIMIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

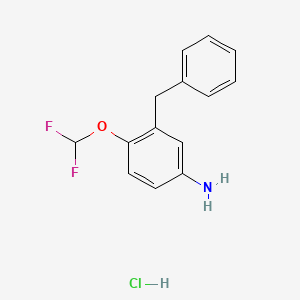

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2801060.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)

![N-(3-chlorophenyl)-2-(5-chlorothien-2-yl)-8-methyl-9-oxo-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2801077.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2801080.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)